2-Oxoarginine
Description
Role as an Alpha-Keto Acid and Guanidino Compound in Metabolic Systems
2-Oxoarginine is structurally classified as an alpha-keto acid, or 2-oxoacid, which means it possesses a ketone group adjacent to a carboxylic acid group. wikipedia.org Alpha-keto acids are pivotal in metabolism, often generated through the oxidative deamination of amino acids. wikipedia.org They serve as important intermediates in fundamental energy-producing cycles like the Krebs cycle and glycolysis. wikipedia.org
The defining feature of this compound is its guanidino group, inherited from its precursor, arginine. evitachem.com Guanidino compounds are a class of organic molecules characterized by a specific functional group and are known to participate in various biological activities. nih.govevitachem.com The accumulation of certain guanidino compounds, including this compound, has been observed in particular metabolic disorders. pathbank.org
| Chemical Classification of this compound |
| Functional Group |
| Alpha-Keto Acid |
| Guanidino Compound |
Significance as an Arginine Catabolite and Metabolic Intermediate
This compound is a direct product of arginine catabolism, the process of breaking down arginine. pathbank.orgmimedb.org One of the pathways for arginine degradation involves an α-aminotransferase reaction that converts arginine into this compound. nih.govpnas.org This positions this compound as a crucial metabolic intermediate, a molecule that is a stepping stone in a larger biochemical pathway. evitachem.com
Its role as an intermediate makes it a valuable subject in metabolomics, the study of small molecules in a biological system. evitachem.comrsc.org For instance, research has shown that exposure to certain metals like cadmium, cobalt, and copper can significantly affect the levels of this compound in pregnant women, indicating an interaction between metal exposure and amino acid metabolism. rsc.org Furthermore, elevated levels of this compound are a key biomarker for argininemia, a rare genetic disorder affecting the urea (B33335) cycle, where the enzyme arginase is deficient. pathbank.orgsmolecule.com This deficiency leads to the buildup of arginine and its metabolites, including this compound. pathbank.org
In some organisms, such as the hyperthermophilic archaeon Thermococcus kodakarensis, this compound is part of a catabolic pathway that ultimately leads to the production of 4-aminobutyrate. nih.govpnas.org The study of such pathways provides insight into the diverse metabolic strategies employed by different life forms.
| Research Findings on this compound |
| Area of Study |
| Metabolomics |
| Clinical Biomarkers |
| Microbial Metabolism |
| Enzymology |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHXJXXVVHMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190632 | |
| Record name | alpha-Keto-delta-guanidinovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Oxoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3715-10-4 | |
| Record name | α-keto-δ-Guanidinovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3715-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Keto-delta-guanidinovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Keto-delta-guanidinovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-carbamimidamido-2-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Oxoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Pathways and Biosynthesis of 2 Oxoarginine
In Vivo Formation Mechanisms
The formation of 2-oxoarginine in biological systems occurs through several distinct mechanisms, primarily involving the modification of the amino acid L-arginine.
One of the primary pathways for the formation of this compound is the oxidative deamination of arginine. evitachem.comnih.gov This chemical reaction involves the removal of the alpha-amino group from arginine and its replacement with a keto group. This conversion can occur under specific conditions, such as high temperatures in the presence of reducing sugars, which can initiate the deamination process at the N-terminus of peptides containing arginine. nih.govacs.org In a study involving the reaction of peptides with lactose (B1674315) at high temperatures, the α-amino group of an N-terminal arginine residue underwent nearly complete conversion to a keto group, forming this compound. nih.govacs.org
A notable example is the ORF7 enzyme from the bacterium Amycolatopsis orientalis. researchgate.net Initially predicted to be an arginine decarboxylase, this flavoprotein was found to exclusively catalyze the amine oxidation of arginine to produce this compound, demonstrating high efficiency typical of physiological amino acid decarboxylases. researchgate.net This highlights a specific enzymatic route where arginine is directly oxidized to this compound instead of being decarboxylated. researchgate.net
| Enzyme/Catalyst | Substrate | Product | Pathway/Reaction | Source Organism (Example) |
| ORF7 | L-Arginine | This compound | Amine Oxidation | Amycolatopsis orientalis researchgate.net |
| Arginine Catabolizing Enzymes | L-Arginine | This compound | Oxidative Deamination | Mammalian Systems evitachem.com |
This compound can also be formed through transamination reactions catalyzed by enzymes known as aminotransferases or transaminases. nih.govnih.govwikipedia.org This type of reaction involves the transfer of an amino group from an amino acid to a ketoacid. wikipedia.org In the context of this compound formation, the α-amino group of arginine is transferred to an α-keto acid acceptor, such as α-ketoglutarate. nih.govwikipedia.org This process yields this compound and a new amino acid, typically glutamate. wikipedia.org
This arginine transaminase pathway represents an alternative route for arginine degradation. nih.gov Aminotransferases require the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, to facilitate the transfer of the amino group. nih.govwikipedia.org The reaction proceeds in two stages: the amino group is first transferred from the amino acid substrate to the PLP coenzyme, and then from the coenzyme to the keto acid acceptor. wikipedia.org
Enzymatic Catalysis (e.g., Arginase, Arginine Decarboxylase)
Integration within the Urea (B33335) Cycle
This compound is a significant metabolite associated with the urea cycle, a critical pathway in mammals for the detoxification and removal of ammonia. evitachem.com While not a primary intermediate in the standard functioning of the cycle, its formation and accumulation are indicative of metabolic disturbances within this pathway. smolecule.com
The urea cycle's final step involves the hydrolysis of arginine into ornithine and urea, a reaction catalyzed by the enzyme arginase. In the genetic disorder argininemia, a deficiency in arginase leads to a blockage of this final step. smolecule.com This results in the accumulation of arginine and its subsequent diversion into alternative metabolic pathways, leading to elevated levels of arginine metabolites, including this compound. smolecule.com The accumulation of these guanidino compounds, particularly this compound, is believed to contribute to the central nervous system damage observed in individuals with argininemia. nih.gov Therefore, this compound serves as an important biomarker for this urea cycle disorder. smolecule.com
| Condition | Deficient Enzyme | Primary Accumulated Substrate | Key Resulting Metabolite | Significance |
| Argininemia | Arginase | L-Arginine | This compound | Biomarker for the disorder; implicated in neurotoxicity smolecule.comnih.gov |
Subsequent Metabolic Conversions of this compound
Once formed, this compound can be further metabolized through various reactions, contributing to the formation of other biologically active molecules.
This compound can undergo decarboxylation, a chemical reaction that removes a carboxyl group. evitachem.comsmolecule.com This conversion leads to the formation of other guanidino compounds. evitachem.com Research has shown that this compound, also identified as 5-guanidino-2-oxopentanoic acid, is a precursor to 4-guanidinobutanoic acid (also known as γ-guanidinobutyric acid). semanticscholar.org The metabolic pathway from L-arginine to 4-guanidinobutanoic acid involves this compound as an intermediate, requiring two subsequent enzymatic reactions to complete the conversion, one of which is decarboxylation. semanticscholar.org
Conversion to 4-Aminobutyrate and Gamma-Guanidinobutyric Acid
This compound serves as a metabolic precursor in the synthesis of both 4-aminobutyrate (GABA) and gamma-guanidinobutyric acid (γ-GBA), also known as 4-guanidinobutanoic acid (4-GBA). researchgate.netmdpi.comnih.govpnas.org The conversion pathways involve distinct enzymatic steps.
In one pathway, an α-aminotransferase reaction metabolizes arginine to form this compound. nih.govpnas.org Subsequently, this compound is further converted to 4-aminobutyrate. nih.govpnas.org This pathway highlights a link between arginine catabolism and the production of the neurotransmitter GABA.
Another significant conversion involves two additional enzymatic reactions that transform this compound into γ-guanidinobutyric acid. researchgate.netmdpi.comnih.gov This positions γ-guanidinobutyric acid as a downstream metabolite of this compound. mdpi.com Research has identified both this compound and 4-guanidinobutanoic acid in all snake venoms analyzed in one study, suggesting their potential contribution to the toxic effects of envenomation. mdpi.comnih.gov Furthermore, elevated urinary levels of both compounds have been noted in animal models of acrylamide-induced neurotoxicity, pointing to a shared metabolic link. evitachem.com
Table 1: Metabolic Conversion of this compound
| Precursor | Product | Key Intermediates / Enzymes | Metabolic Context |
| Arginine | 4-Aminobutyrate | This compound, α-aminotransferase | Arginine transaminase pathway nih.govpnas.org |
| This compound | Gamma-Guanidinobutyric Acid | Two enzymatic reactions | Downstream of this compound oxidation researchgate.netmdpi.comnih.gov |
Cross-Pathway Interactions: Arginine, Proline, and D-Amino Acid Metabolism
This compound is a key intermediate that connects several amino acid metabolic pathways, most notably those of arginine, proline, and D-amino acids. kegg.jpnih.govgenome.jpgenome.jp Its position as a catabolite of arginine inherently links it to the urea cycle and proline metabolism. mdpi.comresearchgate.net
Metabolomic studies have consistently highlighted the interplay between these pathways. For instance, in studies related to glioma, metabolites involved in the arginine and proline metabolic pathways, including this compound, were found to be significantly altered, suggesting their potential as biomarkers. mdpi.comresearchgate.net Similarly, research on the effects of metal exposure during pregnancy revealed that elements like cadmium, cobalt, and copper significantly affected the metabolic status of arginine and proline, with this compound being one of the key associated intermediates. nih.govrsc.orgcncb.ac.cn
The involvement of this compound in D-amino acid metabolism is also well-documented. kegg.jpgenome.jpmimedb.orgnih.govmetabolomicsworkbench.org It is listed as a metabolite in the D-Arginine and D-Ornithine metabolism pathway. nih.govmetabolomicsworkbench.orgfoodb.canih.gov This connection is significant as D-amino acids and their metabolic pathways are increasingly recognized for their physiological roles. The enzyme D-amino-acid oxidase is noted in relation to this compound metabolism. mimedb.org
Table 2: Research Findings on Cross-Pathway Interactions of this compound
| Study Context | Interacting Pathways | Key Findings | Associated Metabolites |
| Glioma Metabolomics | Arginine and Proline Metabolism | Concentrations of metabolites in the proline and urea cycle differed significantly between glioma patients and controls. mdpi.com | Argininate, N-Acetylarginine mdpi.comresearchgate.net |
| Metal Exposure in Pregnancy | Arginine and Proline Metabolism | Exposure to certain metals significantly affected the metabolic status of arginine and proline. nih.govrsc.orgcncb.ac.cn | Indole-5,6-quinone, N-methyltryptamine nih.govrsc.org |
| General Metabolism | D-Amino Acid Metabolism | This compound is a recognized intermediate in the D-Arginine and D-Ornithine metabolic pathway. nih.govmetabolomicsworkbench.orgnih.gov | D-Arginine, D-Ornithine metabolomicsworkbench.org |
| Mycobacterial Metabolism | Arginine and Proline Metabolism | Downregulation of this compound was observed in Mycobacterium tuberculosis in response to pranlukast (B1678047) treatment. mdpi.com | L-agmatine, 4-guanidinobutanamide mdpi.com |
| Myxomatous Mitral Valve Disease (Dogs) | Arginine Metabolism / Urea Cycle | Elevated levels of guanidino compounds, including this compound, were found in dogs with the disease. ahajournals.org | Argininate, 4-guanidinobutanoate, ADMA, SDMA ahajournals.org |
Enzymatic and Receptor Level Interactions of 2 Oxoarginine
Enzyme Substrates and Products in 2-Oxoarginine Metabolism
This compound, also known as 5-guanidino-2-oxopentanoic acid, is a key intermediate in the catabolism of arginine. evitachem.comresearchgate.netmdpi.com Its formation and subsequent conversion are governed by several enzymatic pathways.
The primary route for this compound synthesis is through the deamination or transamination of L-arginine. frontiersin.org One of the key enzymes involved in this process is the mitochondrial enzyme Alanine-glyoxylate aminotransferase 2 (AGXT2), which is known for its broad substrate specificity. evitachem.comresearchgate.net Genetic variants in the AGXT2 gene that result in decreased aminotransferase activity have been shown to correlate with reduced serum concentrations of this compound. ahajournals.orgsemanticscholar.org Another pathway involves the amine oxidation of L-arginine, a reaction catalyzed by the flavoprotein enzyme ORF7, which exclusively yields this compound. researcher.life
Once formed, this compound serves as a substrate for further metabolic reactions, including transamination and decarboxylation. evitachem.com A significant catabolic pathway involves its conversion to 4-guanidinobutanoic acid, a process that requires two subsequent enzymatic reactions. researchgate.netresearcher.life The accumulation of this compound and related guanidino compounds is a hallmark of argininemia, a metabolic disorder caused by the deficiency of the enzyme arginase. researchgate.netnih.govbiologists.com
Table 1: Key Enzymatic Reactions in this compound Metabolism
| Enzyme/Enzyme Class | Substrate(s) | Product(s) | Reaction Type |
|---|---|---|---|
| Aminotransferases (e.g., AGXT2) | L-Arginine | This compound | Transamination |
| ORF7 | L-Arginine | This compound | Amine Oxidation |
| Not specified | This compound | 4-Guanidinobutanoic acid | Decarboxylation & further steps |
| Various | This compound | Other amino acids | Transamination |
| Various | This compound | Other guanidino compounds | Decarboxylation |
Role in Nitric Oxide Synthesis Pathways via Nitric Oxide Synthase Interactions
The synthesis of nitric oxide (NO), a critical signaling molecule, is catalyzed by nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO. frontiersin.orgresearchgate.netnih.gov The availability of the substrate, L-arginine, is a rate-limiting factor for NO production. physiology.orgresearchgate.net As a direct metabolite of arginine, this compound is implicated in pathways that influence NO synthesis, although a direct, well-characterized interaction with NOS has not been established in the scientific literature. evitachem.com
The influence of this compound on NO synthesis is likely indirect, stemming from its position within the broader arginine metabolic network. evitachem.comnih.gov For instance, the metabolic pathways that produce or consume this compound can affect the intracellular pool of L-arginine available for NOS. researchgate.net In certain contexts, such as renal function, it is speculated that the arginine-guanidino pathway, which involves metabolites like this compound, might play a role in maintaining NO-dependent blood flow. ahajournals.orgscbt.com However, unlike other arginine derivatives such as asymmetric dimethylarginine (ADMA), which is a known endogenous inhibitor of NOS, this compound has not been definitively characterized as a direct inhibitor, substrate, or allosteric modulator of NOS isoforms. semanticscholar.org
Mechanistic Studies of 2-Oxoglutarate-Dependent Oxygenases and this compound Formation
A fascinating route to this compound formation involves the action of Fe(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenases. These enzymes are known to catalyze a wide range of oxidative reactions. physiology.org A specific member of this superfamily, VioC, which natively functions as an L-arginine 3-hydroxylase in viomycin (B1663724) biosynthesis, exhibits alternative reactivity when presented with a non-native substrate. scbt.comdntb.gov.uanih.gov
Mechanistic studies have shown that VioC catalyzes the efficient oxidative deamination of D-arginine (the enantiomer of its native substrate) to produce this compound as the sole product. physiology.orgdntb.gov.ua The reaction proceeds via a sophisticated mechanism. Initial hypotheses suggested a canonical pathway involving hydroxylation at the C2 carbon followed by the spontaneous elimination of ammonia. However, isotopic labeling studies have refuted this. dntb.gov.uanih.gov Research demonstrated that the ketone oxygen atom in the final this compound product originates from solvent (H₂O), not from molecular oxygen (O₂). dntb.gov.ua
This finding supports a mechanism that proceeds through a hydrolytically labile C2-iminium intermediate. The enzyme's ferryl-oxo intermediate is believed to abstract a hydrogen atom from the C2 position of D-arginine, leading to direct desaturation of the C-N bond. The resulting iminium species is then hydrolyzed by a water molecule to yield this compound. dntb.gov.uanih.gov This direct desaturation pathway highlights the catalytic versatility of Fe/2OG oxygenases.
Molecular Interactions with Biological Receptors (e.g., GABAA and Glycine (B1666218) Receptors)
Beyond its role in metabolic pathways, this compound exhibits significant pharmacological activity through direct interactions with major inhibitory neurotransmitter receptors in the central nervous system. Research has identified this compound as a potent convulsant, an effect attributed to its ability to block the chloride channels of both gamma-aminobutyric acid type A (GABAA) and glycine receptors (GlyR). researchgate.netresearcher.lifenih.gov
These receptors are ligand-gated ion channels crucial for mediating fast synaptic inhibition. The binding of their respective neurotransmitters, GABA and glycine, normally causes an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. By blocking these channels, this compound acts as an antagonist, preventing this inhibitory current and leading to a state of hyperexcitability, which manifests as convulsions. researchgate.netnih.gov Further studies have indicated that guanidino compounds, including this compound, likely act at a binding site on the GABAA receptor that is distinct from the GABA binding site itself. nih.gov
Table 2: Receptor Interactions of this compound
| Receptor | Type | Endogenous Ligand(s) | Interaction of this compound | Consequence of Interaction |
|---|---|---|---|---|
| GABAA Receptor | Ligand-gated chloride channel | Gamma-aminobutyric acid (GABA) | Channel Blocker / Antagonist | Inhibition of chloride influx, neuronal hyperexcitability |
| Glycine Receptor | Ligand-gated chloride channel | Glycine, Taurine, β-alanine | Channel Blocker / Antagonist | Inhibition of chloride influx, neuronal hyperexcitability |
Research Methodologies and Analytical Approaches for 2 Oxoarginine Studies
Advanced Metabolomics Platforms and Applications
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a direct functional readout of the physiological state. Both untargeted and targeted approaches are pivotal in studying 2-oxoarginine.
Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample, offering a global view of metabolic changes. This hypothesis-generating approach has been instrumental in identifying unexpected alterations in this compound levels in various contexts. For instance, untargeted metabolomic profiling has successfully identified this compound as one of many altered metabolites in studies of inborn errors of metabolism, such as hyperargininemia. nih.govnih.gov A key advantage of this approach is its capacity to uncover novel biomarkers and metabolic pathways that would be missed by more focused methods. nih.govmetabolon.com In a study on premature ovarian failure, unbiased metabolomic analysis was crucial in identifying this compound as part of a potential diagnostic biomarker panel. researchgate.net
Targeted metabolomics, in contrast, focuses on the precise quantification of a predefined set of metabolites, including this compound. This hypothesis-driven approach provides high sensitivity and specificity, making it ideal for validating findings from untargeted studies and for clinical diagnostic applications. metabolon.com For example, after initial identification through untargeted screening, targeted analysis can be employed to accurately measure this compound levels to monitor disease progression or response to treatment. metabolon.comsmolecule.com
The complementary nature of these two strategies is often leveraged in a two-step process: an initial untargeted screen to identify potential biomarkers like this compound, followed by a targeted analysis for validation and quantification. metabolon.com
Mass spectrometry (MS) is the cornerstone of modern metabolomics due to its high sensitivity and ability to identify and quantify a vast array of compounds. rsc.orggwu.edu When coupled with separation techniques like liquid chromatography (LC), its power is significantly enhanced.
Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) represents a state-of-the-art platform for metabolomics. nih.govlcms.cz UHPLC provides rapid and high-resolution separation of complex biological mixtures, while the Orbitrap mass analyzer delivers high mass accuracy and resolution, enabling confident identification of metabolites. nih.govlcms.cz This technology has been successfully used in untargeted metabolomics to detect elevated levels of this compound and other related metabolites in plasma samples of patients with hyperargininemia. nih.gov The high resolving power of Orbitrap-MS is critical for distinguishing this compound from other structurally similar compounds in a complex biological matrix. nih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) is another powerful and widely used technique. rsc.orgnih.govnih.gov It offers excellent selectivity and sensitivity for quantifying specific metabolites. In LC/MS-MS, the first mass spectrometer selects the ion corresponding to this compound, which is then fragmented, and the resulting fragments are analyzed by a second mass spectrometer. researchgate.net This process, known as multiple reaction monitoring (MRM), provides a highly specific signature for the target molecule, minimizing interferences. nih.gov LC/MS-MS has been applied to study the reaction products of arginine with other molecules and to quantify amino acids, including arginine derivatives, in various biological samples. nih.govnih.gov
Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Feature | UHPLC-Orbitrap-MS | LC/MS-MS |
|---|---|---|
| Primary Application | Untargeted metabolomics, discovery | Targeted quantification, validation |
| Strengths | High mass accuracy, high resolution, broad coverage nih.govlcms.cz | High sensitivity, high specificity, quantitative accuracy rsc.orgresearchgate.net |
| Typical Use Case | Global metabolic profiling to identify changes in this compound alongside other metabolites. nih.govmdpi.com | Precise measurement of this compound concentrations for diagnostic or research purposes. nih.gov |
| Ionization Mode | Often uses both positive and negative electrospray ionization (ESI) for broader coverage. nih.govmdpi.com | Typically optimized for the specific ionization (e.g., positive ESI) of the target analyte. nih.gov |
To gain a more holistic understanding of the biological systems where this compound plays a role, metabolomics data is increasingly being integrated with other "omics" data, such as proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). metwarebio.commdpi.com This multi-omics approach allows researchers to connect changes in metabolite levels with alterations in gene expression and protein abundance, providing a more complete picture of cellular function and regulation. metwarebio.commdpi.com
For example, a study on obese breast cancer patients integrated transcriptomics and metabolomics data. nih.gov This revealed that this compound was among several significantly altered metabolites, and by linking this to gene expression data, the researchers could identify affected biological pathways, such as those related to epigenetic regulation and amino acid metabolism. nih.gov Similarly, in studies of macrophage polarization, integrating metabolomics, transcriptomics, and protein profiles helped to define the metabolic signatures, including the accumulation of this compound in specific macrophage subtypes, and link them to gene expression patterns. biorxiv.org This integration helps to build a network of relationships between genes, proteins, and metabolites, moving from simple association to a more mechanistic understanding of the role of compounds like this compound in health and disease. metwarebio.com
Mass Spectrometry-Based Analytical Techniques (e.g., UHPLC-Orbitrap-MS, LC/MS-MS)
Systems Biology Approaches (e.g., Genome-Scale Metabolic Models, Metabolic Clustering Analysis)
Systems biology utilizes computational and mathematical modeling to understand the complex interactions within biological systems. wiley-vch.de
Genome-Scale Metabolic Models (GEMs) are mathematical representations of the entire set of metabolic reactions within an organism or cell. nih.govmdpi.com These models can be used to simulate metabolic fluxes and predict how the system will respond to genetic or environmental changes. nih.gov By integrating transcriptomic and metabolomic data, GEMs can help to mechanistically link changes in gene expression to alterations in metabolite levels, including this compound. bhsai.org For instance, a study on gentamicin-induced kidney toxicity used a multi-tissue GEM constrained by gene expression data to investigate the mechanisms of injury. The model helped to connect changes in kidney gene expression to the observed alterations of metabolites in the urine, including those in the arginine and proline metabolism pathway where this compound is involved. bhsai.org
Metabolic Clustering Analysis is a statistical approach used to group individuals or experimental conditions based on their metabolic profiles. acs.orgnih.gov This can reveal patterns and relationships within large metabolomics datasets. In a study investigating compounds for the treatment of leishmaniasis, metabolic clustering was used to group compounds with similar effects on the parasite's metabolism. acs.org This analysis showed that certain compound clusters led to a coordinated decrease in arginine and an increase in this compound, providing insights into their potential mechanism of action. acs.org Hierarchical clustering analysis is another technique used to visualize metabolic changes, often presented as a heatmap, which can highlight groups of metabolites, including this compound, that are similarly affected across different conditions. nih.gov
Mendelian Randomization Studies for Investigating Metabolic Associations
Mendelian randomization (MR) is a powerful epidemiological method that uses genetic variants as instrumental variables to infer causal relationships between an exposure (e.g., a metabolite level) and an outcome (e.g., a disease). nih.govjomes.org Because genetic variants are randomly assigned at conception, this approach can reduce confounding and reverse causation that plague traditional observational studies. jomes.orge-century.us
MR has been employed to investigate the causal role of circulating metabolites, including this compound, in various diseases. A bidirectional MR study systematically investigated the associations between plasma metabolites and chronic kidney disease (CKD) phenotypes. frontiersin.org The results suggested a causal link where higher genetically predicted levels of this compound were associated with a decreased urine albumin-to-creatinine ratio (UACR), a marker of kidney damage. frontiersin.org Another MR study explored the association between blood metabolites and autism spectrum disorder (ASD), finding a potential protective effect of higher this compound levels. nih.gov Similarly, an MR study on preeclampsia identified a possible association between this compound levels and the risk of the disease. e-century.us These studies demonstrate the utility of MR in prioritizing metabolites for further mechanistic investigation and potential therapeutic targeting. nih.gove-century.usfrontiersin.org
Table 2: Findings from Mendelian Randomization Studies Involving this compound
| Study Focus | Finding | Implication |
|---|---|---|
| Chronic Kidney Disease (CKD) | Higher genetically predicted levels of this compound were associated with a decreased urine albumin-to-creatinine ratio (UACR). frontiersin.org | Suggests a potential protective role of this compound in mitigating kidney damage. |
| Autism Spectrum Disorder (ASD) | A potential protective causal relationship was identified between higher this compound levels and ASD risk. nih.gov | Indicates a possible link between arginine metabolism and neurodevelopmental pathways relevant to ASD. |
| Preeclampsia | An association was found between genetically predicted this compound levels and the risk of developing preeclampsia. e-century.us | Points to the involvement of arginine metabolic pathways in the pathogenesis of this pregnancy-related disorder. |
Role of 2 Oxoarginine As a Metabolic Marker in Research Models
Studies in Inborn Errors of Metabolism (IEM) Models
Inborn errors of metabolism (IEMs) are a group of genetic disorders caused by defects in enzymes or transporters involved in metabolic pathways. nih.gov Untargeted metabolomics is increasingly utilized in the screening and management of these conditions, allowing for the identification of numerous perturbed metabolites, including 2-oxoarginine. researchgate.netnih.govresearchgate.net
Argininemia, or arginase-1 deficiency, is a rare autosomal recessive disorder of the urea (B33335) cycle caused by mutations in the ARG1 gene. mdpi.comfrontiersin.org This deficiency leads to the accumulation of arginine and its metabolites, including a group of compounds known as guanidino compounds. mdpi.comfrontiersin.orgnih.gov this compound is a prominent guanidino compound that accumulates in this condition. foodb.cahmdb.capathbank.org
Animal models, such as arginase-1 knockout mice, have been instrumental in studying the pathophysiology of argininemia. mdpi.comnih.gov These models replicate many features of the human disease, including hyperargininemia and the accumulation of guanidino compounds in plasma and various tissues. mdpi.comnih.gov Studies in these models have shown that along with arginine, several guanidino compounds, including α-keto-δ-guanidinovaleric acid (another name for this compound), are significantly elevated in the brain, liver, and kidneys. frontiersin.orgnih.gov This accumulation is believed to contribute to the neurological symptoms seen in argininemia, such as spasticity and cognitive impairment. mdpi.comfrontiersin.orgnih.gov The neurotoxic effects of these compounds are thought to be a key factor in the disease's progression, as the hyperammonemia often seen in other urea cycle disorders is less frequent in argininemia. nih.govnih.gov
| Guanidino Compound | Tissue with Increased Levels in Arginase-Deficient Models | Potential Implication |
|---|---|---|
| This compound (α-keto-δ-guanidinovaleric acid) | Brain, Plasma, Liver, Kidneys | Neurotoxicity, contributor to neurological sequelae |
| α-N-acetylarginine | Brain | Neurotoxicity |
| Argininic acid | Brain | Neurotoxicity |
Comprehensive profiling of guanidino compounds is a valuable tool in the study of IEMs, particularly argininemia. mdpi.comnih.gov Untargeted metabolomic analyses have revealed that in arginase deficiency, the levels of multiple guanidino compounds are elevated, often with higher z-scores than arginine itself. researchgate.netnih.gov This suggests that these compounds, including this compound, may be significant contributors to the disease phenotype. nih.gov
In addition to this compound, other guanidino compounds such as N-acetylarginine, guanidinoacetate, guanidinobutanoate, and homoarginine are also found to be elevated. researchgate.netnih.gov The study of these profiles provides a more complete picture of the metabolic disturbances in argininemia and can help in monitoring disease progression and the effectiveness of treatments. researchgate.netnih.govresearchgate.net
Argininemia and Arginase Deficiency Research Models
Investigations in Disease Models (e.g., in vitro and animal models)
The role of this compound as a metabolic marker extends beyond IEMs to a variety of other disease models.
Altered levels of this compound have been observed in several neurological disorder models.
Glioma: Prospective serum metabolomic studies have identified this compound as being inversely related to the risk of glioma. evitachem.com This suggests a potential link between the metabolic pathways involving this compound and the development of this type of brain tumor. evitachem.com
Alzheimer's Disease: Some research indicates altered this compound levels in individuals with neurodegenerative diseases like Alzheimer's disease, though the precise mechanisms are still under investigation. smolecule.com
Neurotoxicity: Animal models of acrylamide-induced neurotoxicity have shown elevated urinary levels of this compound. evitachem.compharmacompass.com This suggests its potential as a biomarker for detecting neurotoxic exposure. evitachem.compharmacompass.com
Premature Ovarian Failure (POF): In studies of POF, metabolomic analysis has identified this compound as a potential biomarker. nih.govresearchgate.net Lower expression of this compound in women with POF could indicate ovarian dysfunction, potentially linked to impaired arginine metabolism. nih.gov Research combining proteomic and metabolomic data has suggested that afamin (AFM) combined with this compound could serve as a diagnostic biomarker for POF. nih.govresearchgate.netresearchgate.net
Exocrine Pancreatic Insufficiency (EPI): In canine models of EPI, altered serum levels of this compound have been noted, pointing to a possible connection with the disease's pathophysiology. evitachem.com
Chronic Kidney Disease (CKD): this compound is recognized as a uremic toxin that accumulates in patients with renal failure. hmdb.ca In a rat model of nephrectomy, the accumulation of toxic guanidino compounds, including α-keto-δ-guanidinovaleric acid, was observed specifically in the injured kidney, reflecting disturbances in renal metabolism. nih.gov Studies on hemodialysis patients have also shown that creatine (B1669601) supplementation can lead to increased concentrations of α-keto-δ-guanidinovaleric acid. oup.comoup.com
Pressure Ulcers: Research using Mendelian randomization has suggested a causal association between certain circulating metabolites and pressure ulcers. nih.gov this compound's involvement in nitric oxide metabolism may affect vascular function and potentially improve local blood supply, which is relevant to the pathophysiology of pressure ulcers. nih.gov
| Disease Model | Observed Change in this compound | Potential Significance |
|---|---|---|
| Glioma | Inversely related to risk | Potential early diagnostic or predictive biomarker |
| Acrylamide-induced Neurotoxicity | Elevated urinary levels | Biomarker for neurotoxic exposure |
| Premature Ovarian Failure | Lower expression | Diagnostic biomarker for ovarian dysfunction |
| Exocrine Pancreatic Insufficiency | Altered serum levels | Connection to disease pathophysiology |
| Chronic Kidney Disease | Accumulation in plasma and injured kidney | Uremic toxin, marker of disturbed renal metabolism |
| Pressure Ulcers | Potential involvement in improving local blood supply | Role in vascular function related to tissue health |
Role of this compound as a Metabolic Marker in Inflammatory and Immune Response Models
The involvement of this compound in inflammatory and immune processes has been elucidated through various research models, including those for macrophage polarization, asthma, and rheumatoid arthritis. As an intermediate in arginine metabolism, its levels can reflect shifts in immune cell function and inflammatory status.
Macrophage Polarization:
Macrophages exhibit remarkable plasticity, polarizing into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues. researcher.lifeassaygenie.com The M2 phenotype is further subdivided into M2a, M2b, M2c, and M2d subtypes, each with distinct roles. assaygenie.comfrontiersin.org
Metabolic profiling has become crucial in understanding the functions of these subtypes. frontiersin.org Research has shown that arginine metabolism is a key regulatory point in macrophage polarization. frontiersin.orgnih.gov M1 macrophages primarily utilize the nitric oxide synthase (iNOS) pathway, converting arginine to nitric oxide (NO) and citrulline, which have pro-inflammatory and antimicrobial functions. frontiersin.orgnih.gov In contrast, M2 macrophages predominantly use the arginase pathway, which hydrolyzes arginine to ornithine and urea, promoting tissue repair and resolution of inflammation. frontiersin.orgnih.gov
Specifically, in the context of this compound, studies have identified its accumulation in M2d macrophages. nih.gov M2d macrophages, also referred to as tumor-associated macrophages (TAMs), are associated with potent immunosuppressive functions and the promotion of angiogenesis. assaygenie.comnih.gov They are induced by stimuli such as IL-6 and secrete anti-inflammatory cytokines like IL-10 and TGF-β, as well as the pro-angiogenic factor VEGF. assaygenie.comfrontiersin.orgnih.gov The accumulation of this compound in M2d macrophages points towards active arginine catabolism within this subtype, distinguishing their metabolic profile and potentially serving as a marker for their specific functions in immunosuppression and tissue remodeling. nih.gov
Asthma:
In experimental models of allergic asthma, the analysis of bronchoalveolar lavage fluid (BALF) has provided insights into the metabolic changes occurring in the lungs. nih.govresearchgate.net In a murine model of ovalbumin-induced asthma, metabolomic analysis of BALF revealed significant alterations in various metabolic pathways, including amino acid metabolism. nih.govresearchgate.net
One notable finding was the effect of dexamethasone (B1670325), a corticosteroid commonly used to treat asthma, on this compound levels. nih.govresearchgate.netmit.edu Treatment with dexamethasone was found to reduce the levels of this compound in the BALF of asthmatic mice. nih.govmdpi.com This reduction is suggested to be indicative of impaired arginase activity. nih.gov Since arginase is a key enzyme in the pathway that competes with iNOS for the common substrate L-arginine, a reduction in its activity (and consequently its metabolites like this compound) could shift the balance of arginine metabolism, which is a critical factor in the pathogenesis of asthma. mdpi.com
Rheumatoid Arthritis:
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the joints. nih.gov Animal models, such as the collagen-induced arthritis (CIA) and adjuvant-induced arthritis models, are widely used to study the pathology of RA and to identify potential biomarkers. researchgate.netfrontiersin.orgscielo.br
Metabolomic studies of serum from a rat model of adjuvant-induced arthritis identified this compound as a potential biomarker. nih.gov In this model, this compound was found to be among the down-regulated metabolites, and its levels, in combination with other biomarkers, showed a high predictive ability for RA. nih.gov This suggests that alterations in arginine metabolism, reflected by lower levels of this compound, are associated with the disease state in this model.
The table below summarizes the findings regarding this compound in these inflammatory and immune response models.
| Model System | Biological Matrix | Key Finding | Implication |
| Macrophage Polarization | Ex vivo polarized human macrophages | Accumulation of this compound in M2d subtype. nih.gov | Indicates active arginine catabolism; potential marker for immunosuppressive/angiogenic phenotype. frontiersin.orgnih.gov |
| Asthma | Murine model (ovalbumin-induced) | Dexamethasone treatment reduced this compound levels in BALF. nih.gov | Suggests impaired arginase activity and modulation of arginine metabolism by corticosteroids. nih.gov |
| Rheumatoid Arthritis | Rat model (adjuvant-induced) | Down-regulated levels of this compound in serum. nih.gov | Identified as a potential diagnostic biomarker for RA. nih.gov |
Interplay with Gut Microbiome Metabolism
The gut microbiome plays a pivotal role in host health by metabolizing dietary components and host-derived molecules, thereby influencing host immunity and metabolism. nih.gov L-arginine is a crucial amino acid at the interface of host-microbe interactions in the gut. nih.gov It serves as a substrate for both mammalian and microbial enzymes, leading to the production of a variety of bioactive molecules. nih.gov While direct studies on the interplay between this compound and the gut microbiome are limited, the extensive research on its precursor, L-arginine, provides a strong foundation for understanding this relationship.
The gut microbiota can significantly influence the availability and metabolism of arginine in the intestine. nih.gov Dysbiosis, an imbalance in the gut microbial community, is associated with several inflammatory conditions, including inflammatory bowel disease (IBD), and is often linked to a disrupted arginine metabolism. nih.govoup.comnih.gov For instance, some pathogenic bacteria, such as Helicobacter pylori, can induce the arginase pathway to evade the host immune response. nih.gov Conversely, dietary supplementation with L-arginine has been shown to modulate the gut microbiota composition, potentially alleviating colitis. oup.com
The production of this compound is an integral part of arginine metabolism. While host enzymes are known to catalyze this conversion, the capacity of the gut microbiota to directly produce or metabolize this compound is an area of ongoing investigation. Studies have shown that certain gut bacteria possess the enzymatic machinery to metabolize arginine through various pathways. For example, the gut bacterium Eggerthella lenta is known to catabolize arginine, primarily through the arginine deiminase pathway, producing citrulline and ornithine. biorxiv.org The existence of multiple arginine metabolic pathways within the gut microbiota suggests that intermediates like this compound could also be part of this complex metabolic network. biorxiv.org
Fecal metabolomic studies in the context of IBD have revealed significant alterations in the levels of various metabolites, including amino acids and their derivatives, which are strongly influenced by the gut microbiota. nih.govscielo.brnih.govmdpi.com Although not always specifically measuring this compound, these studies highlight the profound impact of the gut microbiome on amino acid metabolism in the gut. A study investigating dogs with exocrine pancreatic insufficiency found that altered levels of both homoarginine and this compound were significantly different from healthy controls, pointing to potential disruptions in gut microbial metabolism and its impact on arginine metabolism. frontiersin.org Furthermore, a Mendelian randomization study identified a causal relationship between plasma this compound levels and obesity-related traits, a condition known to be strongly influenced by the gut microbiome. tandfonline.com
The table below details research findings on the interplay between arginine metabolism, its intermediates, and the gut microbiome.
| Research Area | Model/Study Type | Key Finding | Relevance to this compound |
| Arginine Metabolism in the Gut | Review | L-arginine is a central metabolite for both host and gut microbiota, influencing immunity and microbial pathogenesis. nih.gov | As a direct metabolite of arginine, this compound levels are likely influenced by this host-microbe metabolic crosstalk. |
| Bacterial Arginine Metabolism | In vitro study of Eggerthella lenta | This gut bacterium metabolizes arginine into various compounds, primarily via the arginine deiminase pathway. biorxiv.org | Suggests that gut bacteria have diverse pathways for arginine metabolism, which may include the production or utilization of this compound. |
| Exocrine Pancreatic Insufficiency | Study in dogs | Altered levels of this compound linked to potential disruptions in gut microbial metabolism. frontiersin.org | Provides indirect evidence of a link between gut microbiome function and this compound levels. |
| Obesity and Metabolism | Mendelian randomization study | Causal relationship found between plasma this compound and obesity traits. tandfonline.com | Connects this compound to a systemic metabolic condition heavily influenced by the gut microbiome. |
| Inflammatory Bowel Disease | Fecal metabolomics | Alterations in fecal amino acid profiles are strongly associated with gut dysbiosis in IBD. nih.govnih.gov | Suggests that in inflammatory gut conditions, the metabolism of arginine and its derivatives like this compound is likely altered due to microbial changes. |
Synthetic and Biotechnological Strategies for 2 Oxoarginine in Research
Enzymatic Production for Research Applications
Enzymatic synthesis offers a highly specific and efficient route to produce 2-oxoarginine for research applications. This method leverages the catalytic activity of specific enzymes that act on L-arginine or its derivatives. The primary reaction involves the oxidative deamination of L-arginine. evitachem.com
Key enzymes utilized for this purpose include:
L-amino acid oxidases (LAAOs): These enzymes catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. uniprot.orgmdpi.com A notable example is the enzyme designated ORF7, from the bacterium Amycolatopsis orientalis. This enzyme exhibits remarkable efficiency and specificity, exclusively catalyzing the amine oxidation of L-arginine to produce this compound. researchgate.net Research has documented its high catalytic efficiency, with a kcat/KM for arginine of 5.6 × 10⁶ M⁻¹ s⁻¹, making it a powerful tool for in vitro synthesis. researchgate.net LAAOs from other sources, such as Rhodococcus opacus, also demonstrate activity on L-arginine, converting it to 5-guanidino-2-oxopentanoate (B1236268) (this compound). uniprot.org
Aminotransferases: These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid. In the biosynthesis of arginomycin, the aminotransferase ArgM from Streptomyces arginensis NRRL 15941 facilitates the conversion of L-arginine into 5-guanidino-2-oxopentanoic acid (this compound) by transferring its amino group to α-ketoglutaric acid. researchgate.netnih.gov This enzymatic step is part of a natural biosynthetic pathway and can be harnessed for research-scale production. nih.gov
Fe(II)/2-oxoglutarate-dependent oxygenases: Some enzymes in this superfamily can be engineered or utilized for their promiscuous activity. For instance, the enzyme VioC has been shown to promote the deamination of the non-native substrate D-arginine to yield this compound as the sole product.
Table 1: Enzymes for this compound Production
| Enzyme Class | Specific Enzyme | Source Organism | Substrate | Key Research Finding | Reference |
|---|---|---|---|---|---|
| L-amino acid oxidase | ORF7 | Amycolatopsis orientalis | L-Arginine | Catalyzes exclusive amine oxidation of L-arginine with a high catalytic efficiency (kcat/KM = 5.6 × 10⁶ M⁻¹ s⁻¹). | researchgate.net |
| Aminotransferase | ArgM | Streptomyces arginensis | L-Arginine | Transfers the α-amino group from L-arginine to α-ketoglutaric acid, forming this compound as an intermediate in β-methylarginine biosynthesis. | nih.gov |
| L-amino acid oxidase | LAAO | Rhodococcus opacus | L-Arginine | Catalyzes the oxidative deamination of a broad spectrum of L-amino acids, including L-arginine. | uniprot.org |
Chemical Synthesis Routes for Research Compounds
While enzymatic methods offer high specificity, chemical synthesis provides an alternative for producing this compound and its derivatives for research. Laboratory synthesis is typically achieved through multi-step organic synthesis techniques that may involve the modification of L-arginine or other guanidino compounds. smolecule.com
The general strategy involves:
Protection: The highly basic guanidino group of arginine is first protected to prevent side reactions.
Oxidation: The α-amino group is then converted into a keto group. This can be achieved through various oxidative deamination methods.
Deprotection: Finally, the protecting groups are removed to yield the target compound, this compound.
A historical synthesis was reported by Chibata et al. in 1975, outlining a method to produce α-Keto-δ-guanidinovaleric acid, another name for this compound. hmdb.ca The complexity and multi-step nature of these routes make them suitable for producing specific research compounds and derivatives that may not be accessible through enzymatic means.
Biotechnological Production Methods for Academic Research
Biotechnological production, particularly using metabolically engineered microorganisms, represents a promising and sustainable strategy for producing this compound for academic research. smolecule.com This approach, often termed whole-cell biocatalysis, leverages the cellular machinery of hosts like Escherichia coli to convert simple carbon sources into the desired product. rsc.orgelsevier.comresearchgate.net
Key strategies in developing a whole-cell biocatalyst for this compound production include:
Heterologous Gene Expression: A gene encoding a highly efficient enzyme for this compound synthesis, such as ORF7 from A. orientalis researchgate.net or ArgM from S. arginensis nih.gov, is introduced into a suitable production host like E. coli.
Enhancing Precursor Supply: The metabolic pathways of the host organism are engineered to increase the intracellular pool of the precursor, L-arginine. This can involve overexpressing key enzymes in the L-arginine biosynthesis pathway. nih.gov
Blocking Competing Pathways: To maximize the carbon flux towards this compound, genes encoding enzymes for competing metabolic pathways that consume L-arginine are deleted. asm.org For example, pathways leading to the production of other amino acids or catabolic routes that degrade arginine could be blocked. nih.gov
Process Optimization: Fermentation conditions are optimized to support cell growth and maximize product yield. This can include developing two-stage fermentation processes where cell growth is separated from the product synthesis phase to mitigate any toxicity of the target compound. asm.orgnih.gov
This metabolic engineering approach has been successfully used to produce other 2-oxo-acids, demonstrating the viability of these strategies for creating efficient microbial cell factories for this compound. asm.orgnih.gov
Table 2: Biotechnological Strategies for this compound Production
| Strategy | Description | Example Target/Rationale | Reference |
|---|---|---|---|
| Heterologous Expression | Introduce and express a gene for a specific this compound-producing enzyme in a host organism. | Expressing the L-amino acid oxidase ORF7 in E. coli for direct conversion of L-arginine. | researchgate.netresearchgate.net |
| Precursor Funneling | Modify host metabolism to increase the availability of the L-arginine precursor. | Overexpress genes of the arginine biosynthesis pathway to increase the intracellular L-arginine pool. | nih.gov |
| Blocking Side Reactions | Delete genes of pathways that compete for the L-arginine substrate. | Knockout of genes involved in arginine degradation pathways to prevent loss of precursor. | nih.govasm.org |
| Whole-Cell Biocatalysis | Use the entire microorganism as a catalyst, providing necessary cofactors and a stable environment for the enzymes. | Develop an E. coli strain that converts glucose to this compound through an engineered pathway. | rsc.orgelsevier.com |
Emerging Research Directions and Future Perspectives on 2 Oxoarginine
Unraveling Novel Regulatory Mechanisms
The scientific community is increasingly focusing on uncovering the complex regulatory roles of 2-oxoarginine, a metabolite of arginine. evitachem.compathbank.orghmdb.ca Research indicates that this compound is not merely an intermediate in metabolic pathways but may also act as a signaling molecule with regulatory functions. biocrates.com
Emerging studies are exploring the link between this compound and various physiological and pathological states. For instance, altered levels of this compound have been associated with several diseases, suggesting its potential as a biomarker. smolecule.comnih.gov Mendelian randomization studies, a method using genetic variants to infer causal relationships, have been employed to investigate the causal effects of blood metabolites on conditions like major depressive disorder and autism spectrum disorder, with this compound being among the metabolites studied. nih.govfrontiersin.org
One area of intense investigation is the role of the enzyme alanine-glyoxylate aminotransferase 2 (AGXT2). Genetic variations in AGXT2 have been shown to affect the serum concentrations of this compound, as well as other metabolites in the arginine pathway like symmetric dimethylarginine (SDMA) and asymmetric dimethylarginine (ADMA). researchgate.net This suggests a shared regulatory mechanism and highlights AGXT2 as a key player in modulating this compound levels.
Furthermore, metabolomics studies are revealing correlations between this compound and other metabolites, pointing towards interconnected regulatory networks. For example, in a study on glioma risk, this compound was found to be inversely associated with cysteine and alpha-ketoglutarate, suggesting potential shared metabolic or regulatory pathways in the context of this cancer. evitachem.com Similarly, a link between this compound and the bile acid chenodeoxycholate has been observed, hinting at a potential connection between arginine metabolism and bile acid metabolism in glioma development. evitachem.com
The table below summarizes some of the key regulatory interactions and associations of this compound that are currently under investigation.
Table 1: Investigated Regulatory Roles and Associations of this compound
| Interacting Factor | Observed Association/Role | Research Context |
|---|---|---|
| Alanine-glyoxylate aminotransferase 2 (AGXT2) | Genetic variants affect serum levels of this compound, SDMA, and ADMA. researchgate.net | Genetic and metabolomic studies in felines. researchgate.net |
| Cysteine | Inversely associated with glioma risk, similar to this compound. evitachem.com | Prospective serum metabolomic analysis of glioma. evitachem.com |
| Alpha-ketoglutarate | Inversely related to glioma risk, along with this compound. evitachem.com | Prospective serum metabolomic analysis of glioma. evitachem.com |
| Chenodeoxycholate | Inversely related to overall glioma risk, similar to this compound. evitachem.com | Prospective serum metabolomic analysis of glioma. evitachem.com |
| Nitric Oxide (NO) Metabolism | Participates in NO metabolism and may affect vascular function. researchgate.netvkm.no | Studies on vascular health and disease. researchgate.netvkm.no |
| Inflammation | Correlated with inflammatory markers in schizophrenia. researchgate.net | Research on the pathophysiology of schizophrenia. researchgate.net |
Advanced Mechanistic Characterization of Biochemical Pathways
Recent research has delved into the intricate biochemical pathways involving this compound, moving beyond its established role in the urea (B33335) cycle. smolecule.com One of the primary pathways for L-arginine utilization in some bacteria, such as Pseudomonas aeruginosa, is the arginine transaminase (ATA) pathway. asm.orgresearchgate.net In this pathway, the enzyme arginine:pyruvate (B1213749) transaminase (AruH) catalyzes the conversion of L-arginine and pyruvate into 2-ketoarginine and L-alanine. asm.org
Another significant pathway is the oxidative deamination of arginine, which can be carried out by arginine oxidase or dehydrogenase, leading to the formation of 2-ketoarginine. asm.org This intermediate is then further catabolized. In some microorganisms, 2-ketoarginine can be hydrolyzed by guanidinobutyrase to 2-ketoornithine and urea. tandfonline.com
The metabolism of D-arginine also leads to the formation of 2-ketoarginine through the action of D-amino acid oxidase (DAO). ontosight.ai This is then followed by further enzymatic conversions. In Pseudomonas aeruginosa, a racemization process has been identified where D-arginine is converted to 2-ketoarginine by D-arginine dehydrogenase (DauA), and then 2-ketoarginine is converted to L-arginine by an anabolic L-arginine dehydrogenase (DauB). pnas.org
Mechanistic studies using advanced techniques are providing deeper insights. For example, investigations into the Fe/2OG-dependent oxygenase, VioC, have shown that when it reacts with D-arginine, it promotes the deamination of the α-carbon to produce this compound. psu.edu Interestingly, oxygen labeling studies revealed that the oxygen atom incorporated comes from water rather than molecular oxygen, indicating a non-canonical mechanism. psu.edu
The table below outlines some of the key enzymes and pathways involved in the metabolism of this compound.
Table 2: Key Enzymes and Pathways in this compound Metabolism
| Enzyme/Pathway | Reaction | Organism/Context |
|---|---|---|
| Arginine:pyruvate transaminase (AruH) | L-arginine + pyruvate → 2-ketoarginine + L-alanine. asm.org | Pseudomonas aeruginosa. asm.org |
| Arginine oxidase/dehydrogenase | Arginine → 2-ketoarginine. asm.org | Pseudomonas putida, Pseudomonas aeruginosa. asm.org |
| Guanidinobutyrase | 2-ketoarginine → 2-ketoornithine + urea. tandfonline.com | Brevibacterium helvolum. tandfonline.com |
| D-amino acid oxidase (DAO) | D-arginine → 2-ketoarginine. ontosight.ai | General D-arginine metabolism. ontosight.ai |
| D-arginine dehydrogenase (DauA) | D-arginine → 2-ketoarginine + NH3. pnas.org | Pseudomonas aeruginosa. pnas.org |
| Anabolic L-arginine dehydrogenase (DauB) | 2-ketoarginine + NH3 + NAD(P)H → L-arginine + NAD(P)+. pnas.org | Pseudomonas aeruginosa. pnas.org |
| VioC (Fe/2OG-dependent oxygenase) | D-arginine → this compound. psu.edu | In vitro mechanistic study. psu.edu |
Development of Innovative Research Tools and Assays
The growing interest in this compound's biological roles has spurred the development of advanced analytical methods for its detection and quantification. Mass spectrometry (MS)-based metabolomics has become a cornerstone for studying this compound in various biological samples. mdpi.com Techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are frequently employed to analyze metabolomic profiles and identify changes in this compound levels in different conditions. rsc.org
Untargeted metabolomics platforms, which aim to measure as many metabolites as possible in a sample, have proven valuable in identifying elevated levels of this compound and other related metabolites in inherited metabolic disorders like hyperargininemia. mdpi.com These approaches not only confirm known biomarkers but also have the potential to discover novel ones.
Researchers are also developing more specific enzyme assays to characterize the activity of enzymes involved in this compound metabolism. For example, the activity of arginine:pyruvate transaminase (AruH) has been measured using a two-step coupled reaction. asm.org The first step involves the AruH-catalyzed transamination to produce 2-ketoarginine and L-alanine, and the second step quantifies the L-alanine produced using an L-alanine dehydrogenase-coupled reaction that can be monitored spectrophotometrically. asm.org
Furthermore, the integration of metabolomics with other "omics" technologies, such as proteomics and transcriptomics, is providing a more holistic understanding of the pathways and regulatory networks involving this compound. nih.gov For instance, a combined proteomic and metabolomic analysis of extracellular vesicles has been used to identify potential biomarkers for premature ovarian failure, with this compound being a key metabolite identified. nih.gov
The table below highlights some of the key research tools and assays being utilized in the study of this compound.
Table 3: Research Tools and Assays for Studying this compound
| Tool/Assay | Application | Key Findings/Advantages |
|---|---|---|
| Mass Spectrometry (MS)-based Metabolomics (UPLC-MS/MS, GC-MS) | Detection and quantification of this compound in biological samples. mdpi.comrsc.org | Enables comprehensive profiling of metabolites and identification of disease-related changes in this compound levels. mdpi.com |
| Untargeted Metabolomics | Screening for inborn errors of metabolism. mdpi.com | Identified elevated this compound and other arginine metabolites in hyperargininemia. mdpi.com |
| Enzyme-Coupled Assays | Measurement of specific enzyme activity (e.g., AruH). asm.org | Allows for detailed kinetic characterization of enzymes in this compound metabolic pathways. asm.org |
| Mendelian Randomization | Inferring causal relationships between this compound and diseases. nih.gov | Provides evidence for the potential causal role of this compound in certain health outcomes. nih.gov |
| Integrated "Omics" (Proteomics, Transcriptomics) | Systems-level understanding of this compound's role. nih.gov | Reveals complex interactions and networks, leading to the identification of novel biomarkers and therapeutic targets. nih.gov |
Table of Compound Names
| Compound Name | |
|---|---|
| This compound | |
| 4-Guanidinobutanoic Acid | |
| Arginine | |
| Symmetric Dimethylarginine (SDMA) | |
| Asymmetric Dimethylarginine (ADMA) | |
| β-Aminoisobutyrate (BAIB) | |
| Cysteine | |
| Alpha-Ketoglutarate | |
| Chenodeoxycholate | |
| Homoarginine | |
| N-Acetyl-Cadaverine | |
| L-arginine | |
| L-ornithine | |
| urea | |
| D-arginine | |
| glutamate | |
| ornithine | |
| D-ornithine | |
| D-glutamate semialdehyde | |
| D-glutamate | |
| D-proline | |
| γ-guanidinobutyric acid | |
| pyruvate | |
| L-alanine | |
| L-lysine | |
| Δ1-piperideine-2-carboxylate | |
| isocitrate | |
| succinyl-CoA | |
| NADH | |
| GABA | |
| GSH | |
| aspartate | |
| glutamine | |
| leucine | |
| proline | |
| L-citrulline | |
| nitric oxide (NO) | |
| monomethyl-L-arginine | |
| ammonia | |
| L-homoarginine | |
| succinate | |
| 4-guanidinobutyraldehyde | |
| guanidinobutyrase | |
| valeric acid | |
| L-valine | |
| 1-methyl histidine | |
| citrulline | |
| carbamoyl phosphate | |
| N-succinylornithine | |
| 4-aminobutyrate | |
| N-acetylarginine | |
| argininic acid | |
| orotic acid | |
| 4-hydroxycitrulline | |
| N-Acetyl-serotonin | |
| Ergothioneine | |
| Beta-Alanyl-L-arginine | |
| Isobutyric acid | |
| Biotin | |
| argininate | |
| Histamine | |
| L-Histidinol | |
| LysoPC(16:1(9Z)/0:0) | |
| PC(18:1(11Z)/18:1(11Z)) | |
| Palmitoleic acid | |
| m-Coumaric acid | |
| 2-ene-Valproic acid | |
| argininate | |
| 4-guanidinobutanoate | |
| TMAP | |
| TMAO | |
| 1-methylhistidine (1-MH) | |
| 3-methylhistidine (3-MH) | |
| pipecolate | |
| 2-aminoadipate | |
| carnitine | |
| trimethyllysine | |
| 1-palmitoyl-arachidonoyl-GPC | |
| 1-stearoyl-2-arachidonoyl-GPC | |
| 5-aminovaleric acid betaine (B1666868) (TMAVA) |
Q & A
Q. What experimental models are suitable for studying this compound’s role in metabolic disorders?
- Methodological Answer : In vitro models (e.g., β-cell lines) assess insulin secretion dynamics, while cohort studies stratify participants by insulin resistance (HOMA-IR) and β-cell function (HOMA-B) to correlate this compound levels with glucose homeostasis. Genetic models, such as AGXT2 variant studies in cats, elucidate genotype-specific metabolic responses .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound’s association with insulin sensitivity?
- Methodological Answer : Contradictions arise from cohort heterogeneity (e.g., ethnic disparities in arginine metabolism). Advanced statistical approaches, such as multivariable-adjusted regression and pathway-specific residual variance analysis, clarify context-dependent effects. For example, this compound is positively associated with HOMA-B (β-cell function) in African Americans but inversely linked to citrulline, reflecting competition between NO-producing and non-NO pathways .
Q. What experimental designs mitigate challenges in distinguishing this compound from structurally similar metabolites?
- Methodological Answer : Co-elution issues in untargeted metabolomics are addressed using tandem MS (MS/MS) fragmentation libraries and manual raw data review. For instance, this compound’s [M+H]⁺ adduct is distinguishable from 4-hydroxycitrulline via unique fragment ions (m/z 173.0924 for guanidino group retention) .
Q. How does this compound serve as a biomarker in disease diagnostics, and what validation steps are critical?
- Methodological Answer : In hepatocellular carcinoma (HCC) and premature ovarian failure (POF), this compound’s biomarker potential is validated using receiver operating characteristic (ROC) curves and machine learning models (e.g., CNN-based metabolomic classifiers). Combining it with complementary biomarkers (e.g., AFM for POF) improves diagnostic accuracy to >95% .
Q. What mechanisms explain this compound’s accumulation in urea cycle disorders like hyperargininemia?
- Methodological Answer : Untargeted metabolomics identifies this compound as a secondary biomarker in hyperargininemia, arising from arginine catabolism diversion. Dietary intervention studies with protein restriction reveal elevated this compound despite controlled arginine levels, suggesting compensatory metabolic overflow .
Data Contradiction and Validation
Q. Why do studies report conflicting associations between this compound and insulin resistance?
- Methodological Answer : Discrepancies stem from differences in cohort phenotypes (e.g., lean vs. obese individuals) and analytical focus (e.g., basal vs. dynamic insulin measures). Stratifying by genetic variants (e.g., AGXT2 polymorphisms) and integrating pathway-level z-scores in OPLS-DA models can reconcile these findings .
Q. How can researchers validate this compound’s role in nitric oxide (NO) pathway regulation?
- Methodological Answer : Pharmacological inhibition of NO synthase (e.g., L-NAME) in cell cultures, combined with stable isotope-labeled arginine tracing, quantifies this compound flux. Parallel measurement of citrulline and NO metabolites (e.g., nitrites) confirms pathway diversion .
Experimental Design Considerations
Q. What controls are essential when studying this compound in high-temperature peptide reactions?
- Methodological Answer : Include negative controls (e.g., peptides without reducing sugars) to rule out non-specific deamination. Use model peptides with N-terminal arginine/serine residues to isolate reaction specificity. LC-HR-MS/MS with collision-induced dissociation (CID) validates this compound formation .
Q. How should researchers design untargeted metabolomic studies to capture this compound’s dynamic range?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
